molecular formula C13H21FN2O2S B2820299 2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride CAS No. 2411243-21-3

2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride

Cat. No. B2820299
CAS RN: 2411243-21-3
M. Wt: 288.38
InChI Key: PMEXHAPHAOJUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPESF and is used as a protease inhibitor in biochemical and physiological studies. In

Mechanism of Action

MPESF acts as an irreversible inhibitor of proteases by forming a covalent bond with the active site of the enzyme. This bond prevents the protease from cleaving its substrate, effectively inhibiting its activity.
Biochemical and Physiological Effects:
The inhibition of proteases by MPESF has several biochemical and physiological effects. For example, the inhibition of thrombin by MPESF can prevent blood clotting, making it a potential therapeutic agent for conditions such as deep vein thrombosis. Additionally, the inhibition of trypsin and chymotrypsin by MPESF can reduce inflammation, making it a potential treatment for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using MPESF as a protease inhibitor is its high potency. MPESF has been shown to be effective at inhibiting proteases at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using MPESF is its irreversible inhibition of proteases. This can make it difficult to study the long-term effects of protease inhibition, as the enzyme cannot be reactivated once it has been inhibited.

Future Directions

There are several future directions for the use of MPESF in scientific research. One potential application is in the development of new therapies for conditions such as arthritis and deep vein thrombosis. Additionally, MPESF may be used to study the role of proteases in cancer progression, as several proteases have been shown to play a role in tumor growth and metastasis. Overall, MPESF has the potential to be a valuable tool in the study of proteases and their role in various biological processes.

Synthesis Methods

The synthesis of MPESF involves the reaction of 2-(methylpropylamino)ethanol with 3-pyridinecarboxaldehyde, followed by the addition of ethanesulfonyl fluoride. This reaction yields MPESF as a white solid with a purity of over 98%.

Scientific Research Applications

MPESF is commonly used as a protease inhibitor in biochemical and physiological studies. It has been shown to inhibit the activity of several proteases, including thrombin, trypsin, and chymotrypsin. This inhibition allows researchers to study the role of these proteases in various biological processes, such as blood coagulation and inflammation.

properties

IUPAC Name

2-[2-methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O2S/c1-11(2)10-16(7-8-19(14,17)18)12(3)13-5-4-6-15-9-13/h4-6,9,11-12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEXHAPHAOJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCS(=O)(=O)F)C(C)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.